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molecular formula C16H14O5 B1366930 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid CAS No. 55453-89-9

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Cat. No. B1366930
M. Wt: 286.28 g/mol
InChI Key: BCYWXPITXHFIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282365

Procedure details

Suspend 12 gm. of the carboxybenzyloxyphenylacetic acid of Step A in 50 ml. of trifluoroacetic anhydride in a pressure bottle and stir at 70° to 80° C. for 2.25 hours. Evaporate the reaction mixture to a syrup. Dissolve in 50 ml. of tetrahydrofuran and treat with sodium carbonate until pH 8. Stir for 15 minutes and acidify with 5 N HCl. Dilute with water and extract with ether. Wash the extract with water and dry over magnesium sulfate. Concentrate to dryness and recrystallize from ethyl acetate/hexane to obtain the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:21]=[CH:20][CH:19]=[CH:18][C:5]=1[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1)([OH:3])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>>[O:3]=[C:1]1[C:4]2[CH:21]=[CH:20][CH:19]=[CH:18][C:5]=2[CH2:6][O:7][C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][C:9]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(COC2=CC=C(C=C2)CC(=O)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
Stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the reaction mixture to a syrup
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in 50 ml
ADDITION
Type
ADDITION
Details
of tetrahydrofuran and treat with sodium carbonate until pH 8
ADDITION
Type
ADDITION
Details
Dilute with water
EXTRACTION
Type
EXTRACTION
Details
extract with ether
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
extract with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to dryness
CUSTOM
Type
CUSTOM
Details
recrystallize from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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